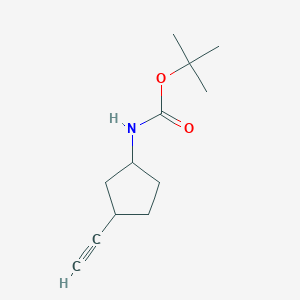

Tert-butyl (3-ethynylcyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-ethynylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXBYFRDCALDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Cyclopentane Derivatives

A common preparatory step is the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate under mild conditions.

-

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or sodium bicarbonate

- Temperature: 0 °C to room temperature

- Time: 1–4 hours

Outcome: Formation of tert-butyl carbamate derivative with high selectivity and yield (generally >85%).

Introduction of the Ethynyl Group

The ethynyl substituent at the 3-position of cyclopentane can be introduced via:

Sonogashira Coupling: If a halogenated cyclopentyl carbamate intermediate is available (e.g., 3-bromo or 3-iodo derivative), coupling with terminal acetylene under palladium catalysis introduces the ethynyl group.

- Catalysts: Pd(PPh3)2Cl2, CuI

- Base: Triethylamine or diisopropylethylamine

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to 60 °C

- Time: 6–24 hours

Alkynylation via Nucleophilic Substitution: In some cases, nucleophilic substitution using acetylide anions (generated from terminal alkynes and strong bases like sodium amide or n-butyllithium) on suitable electrophilic precursors can be employed.

Alternative Synthetic Route via Cyclopentene Derivatives

Starting from 3-substituted cyclopentene derivatives, the ethynyl group can be introduced by:

- Hydroboration-oxidation to form an alcohol intermediate.

- Conversion of the alcohol to a leaving group (e.g., tosylate).

- Nucleophilic substitution with acetylide anions.

- Subsequent Boc protection of the amino group.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (Et3N or NaHCO3) | DCM or EtOAc | 0 to RT | 1–4 h | >85 | Mild conditions, high selectivity |

| Ethynyl Introduction | Pd(PPh3)2Cl2, CuI, terminal alkyne, base (Et3N) | THF or DMF | RT to 60 | 6–24 h | 70–90 | Sonogashira coupling typical method |

| Mixed Anhydride Formation | Isobutyl chlorocarbonate, N-methylmorpholine | Ethyl acetate | 0–5 | 2 h | - | Activation step for carbamate formation |

| Phase-Transfer Alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate | Ethyl acetate | -10 to 20 | 3–5 h | 92–97 | High yield alkylation step |

Research Findings and Analysis

- The use of Boc protection is a standard and efficient method to protect amino groups during multi-step synthesis, providing stability and ease of deprotection.

- The ethynyl group introduction via Sonogashira coupling is well-established, offering regioselective and mild conditions for alkynylation.

- Phase-transfer catalysis enhances alkylation efficiency, allowing reactions to proceed under milder conditions with improved yields.

- Temperature control is critical in all steps to minimize side reactions and maximize product purity.

- The reported yields in similar carbamate derivatives range from 85% to over 95%, indicating robust and reproducible methods.

The preparation of this compound involves strategic protection of amino groups by Boc chemistry, followed by selective introduction of the ethynyl substituent through palladium-catalyzed coupling or nucleophilic substitution methods. Phase-transfer catalysis and mixed anhydride intermediates are useful techniques in related carbamate syntheses, providing high yields and purity. Careful control of reaction conditions, choice of reagents, and purification steps are essential for successful synthesis.

This article synthesizes data from authoritative patents and research literature, notably patent CN102020589B, which provides detailed synthetic routes for related tert-butyl carbamate derivatives and their alkylation methods. While direct literature on this compound is limited, the described methods offer a comprehensive framework for its preparation.

Chemical Reactions Analysis

Tert-butyl (3-ethynylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-ethynylcyclopentyl)carbamate serves as a synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of drugs.

- Antiepileptic Drugs : One notable application is in the synthesis of lacosamide, an antiepileptic medication. The compound acts as a precursor in the preparation of derivatives that exhibit enhanced efficacy against seizures. Research indicates that the carbamate derivative can be transformed into various active pharmaceutical ingredients (APIs) through established synthetic routes .

- Synthesis of N-Boc Protected Compounds : The compound is also utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are crucial intermediates in drug development. The ability to protect amino groups while allowing further functionalization makes it valuable for creating complex molecules .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed reactions for synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their diverse biological activities. The reactions typically involve coupling with aryl halides under mild conditions, yielding high purity products .

- Three-Component Coupling Reactions : The compound can also participate in three-component coupling reactions involving amines, carbon dioxide, and halides. This method allows for efficient synthesis of carbamates while minimizing side reactions, making it suitable for large-scale applications .

Industrial Applications

Beyond its role in pharmaceuticals, this compound has industrial applications:

- Fine Chemical Production : As a general industrial fine chemical, it is used in various chemical processes, including the production of specialty chemicals and agrochemicals. Its stability and reactivity make it a preferred choice for synthesizing other valuable compounds .

- Research and Development : The compound is frequently used in research settings to explore new synthetic pathways and develop novel materials with specific properties. Its ability to undergo diverse chemical transformations makes it a subject of interest in organic chemistry research .

Data Table: Summary of Applications

Case Study 1: Synthesis of Lacosamide

In a study published in Indian Journal of Chemistry, researchers demonstrated the use of this compound as a key intermediate in synthesizing lacosamide derivatives. The process involved multiple steps including protection-deprotection strategies that highlighted the compound's utility in generating biologically active molecules with improved pharmacological profiles.

Case Study 2: Tetrasubstituted Pyrroles

A research article detailed the successful synthesis of tetrasubstituted pyrroles using this compound as a building block. The study emphasized the efficiency and selectivity achieved through palladium-catalyzed methods, showcasing its potential for developing complex organic structures relevant to drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl (3-ethynylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclopentyl Ring

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 167298-40-0)

- Structural Difference : Replaces the ethynyl group with a ketone (-C=O) at the 3-position.

- Impact :

- Similarity Score : 1.00 (highest similarity to tert-butyl (3-ethynylcyclopentyl)carbamate) .

tert-Butyl (3-hydroxycyclopentyl)carbamate (CAS: 225641-84-9)

- Structural Difference : Features a hydroxyl (-OH) group instead of ethynyl.

- Synthetic utility: Hydroxyl groups are commonly protected or deprotected in multistep syntheses, whereas ethynyl groups are leveraged for conjugation .

tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS: 1821739-64-3)

- Structural Difference: Substitutes ethynyl with a methylamino (-NHCH₃) group.

- Impact: The amino group facilitates protonation at physiological pH, enhancing bioavailability in drug candidates. Reactivity: Participates in amide bond formation or alkylation, contrasting with the ethynyl group’s role in cycloadditions .

Variation in Ring Size

tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6)

- Structural Difference : Cyclohexyl ring instead of cyclopentyl.

- Impact :

tert-Butyl 3-oxocyclobutylcarbamate (CAS: 154748-49-9)

Functional Group Comparison

| Compound | Substituent | Key Reactivity | Applications |

|---|---|---|---|

| This compound | Ethynyl | Click chemistry, cross-coupling reactions | Bioconjugation, material science |

| tert-Butyl (3-oxocyclopentyl)carbamate | Ketone | Nucleophilic additions, reductions | Pharmaceutical intermediates |

| tert-Butyl (3-hydroxycyclopentyl)carbamate | Hydroxyl | Protection/deprotection, hydrogen bonding | Drug discovery, polymer synthesis |

| tert-Butyl (3-(methylamino)cyclopentyl)carbamate | Methylamino | Amide formation, alkylation | Peptide mimetics, kinase inhibitors |

Research and Application Insights

- Ethynyl Derivatives : Demonstrated utility in click chemistry for labeling biomolecules (e.g., proteins, nucleic acids) due to the ethynyl group’s orthogonality .

- Oxo and Hydroxy Derivatives: Widely used in asymmetric catalysis and as intermediates in natural product synthesis (e.g., tetrahydroisoquinolines) .

- Amino Derivatives: Critical in peptide synthesis and as building blocks for kinase inhibitors, leveraging the Boc group’s acid-labile protection .

Biological Activity

Tert-butyl (3-ethynylcyclopentyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 847416-99-3

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, along with a cyclopentyl ring substituted with an ethynyl group.

Research indicates that this compound may interact with various biological targets, potentially affecting multiple pathways:

- Protease Inhibition : Preliminary studies suggest that similar carbamate derivatives can inhibit cysteine proteases, which are crucial in various biological processes including viral replication and apoptosis. The structural features of the compound may allow it to bind effectively to the active sites of these enzymes .

- Neuroprotective Effects : Some derivatives of carbamates have shown promise in protecting neuronal cells from amyloid-beta-induced toxicity, suggesting that this compound could also exhibit neuroprotective properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, data from related compounds provide insights:

- Absorption : The compound is expected to have high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It is predicted to be permeant to the blood-brain barrier, making it a candidate for neurological applications .

- Metabolism : Initial assessments indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable metabolic profile .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Case Studies

-

Neuroprotection Against Amyloid Beta :

A study demonstrated that related carbamate compounds exerted protective effects on astrocytes exposed to amyloid-beta, reducing oxidative stress markers such as TNF-α and free radicals . This suggests potential applications for treating neurodegenerative diseases like Alzheimer’s. -

SARS-CoV Protease Inhibition :

Investigations into similar dipeptide-type inhibitors revealed significant inhibitory activity against the SARS-CoV 3CL protease, indicating that modifications in the carbamate structure could enhance antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.